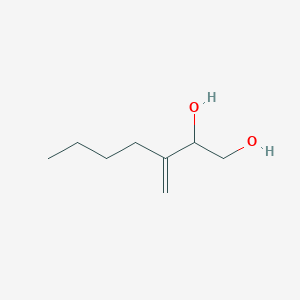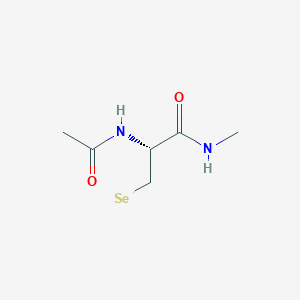![molecular formula C13H25NO3 B14248304 Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate CAS No. 212128-87-5](/img/structure/B14248304.png)
Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate is an organic compound that belongs to the class of hindered amine light stabilizers (HALS). These compounds are known for their ability to protect polymers from degradation caused by ultraviolet (UV) light. The compound is characterized by the presence of a piperidine ring substituted with four methyl groups, which provides steric hindrance and enhances its stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with methyl acrylate. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack of the piperidine nitrogen on the acrylate ester. The reaction is usually conducted under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent UV-induced degradation.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of UV-resistant coatings, plastics, and fibers.
Mecanismo De Acción
The compound exerts its effects primarily through the stabilization of free radicals. The piperidine ring, with its steric hindrance, effectively captures and neutralizes free radicals generated by UV light or other oxidative processes. This prevents the degradation of polymers and other materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through electron transfer mechanisms.
Comparación Con Compuestos Similares
2,2,6,6-Tetramethylpiperidine: A precursor and similar hindered amine used in various applications.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent and in radical-mediated reactions.
N,N-Diisopropylethylamine: Another hindered amine used as a non-nucleophilic base in organic synthesis.
Uniqueness: Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate is unique due to its ester functionality, which allows for further chemical modifications and enhances its solubility in various solvents. Its combination of steric hindrance and reactivity makes it particularly effective as a light stabilizer and antioxidant.
This article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
212128-87-5 |
|---|---|
Fórmula molecular |
C13H25NO3 |
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
methyl 2-(2,2,6,6-tetramethylpiperidin-1-yl)oxypropanoate |
InChI |
InChI=1S/C13H25NO3/c1-10(11(15)16-6)17-14-12(2,3)8-7-9-13(14,4)5/h10H,7-9H2,1-6H3 |
Clave InChI |
RGGZZFRUAMAPEP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC)ON1C(CCCC1(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



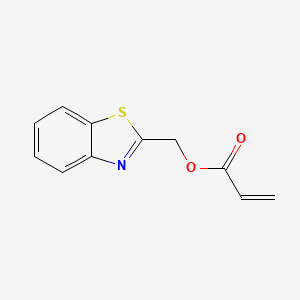
![4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid](/img/structure/B14248235.png)
![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
![1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine](/img/structure/B14248244.png)
![Bicyclo[2.2.2]oct-2-yne](/img/structure/B14248245.png)
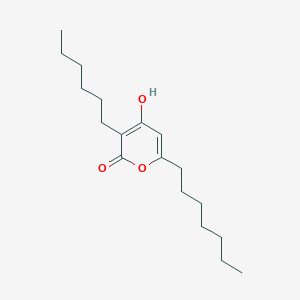

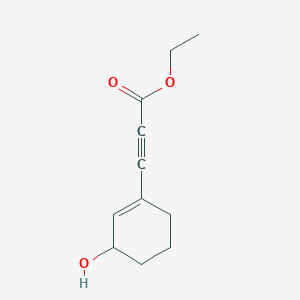
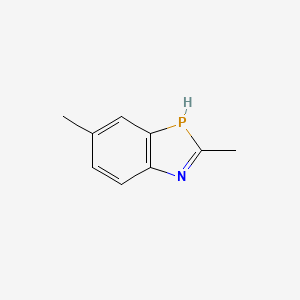
![2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide](/img/structure/B14248299.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14248300.png)
